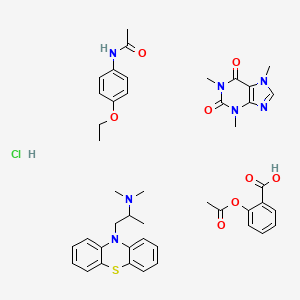
トリフルオロアセトアルデヒド水和物
概要
説明
Trifluoroacetaldehyde hydrate, also known as 2,2,2-trifluoro-1,1-ethanediol, is a chemical compound with the molecular formula C2HF3O·H2O. It is a colorless liquid that is highly soluble in water and exhibits a pungent odor. This compound is widely used in various chemical reactions due to its unique properties, particularly its ability to introduce trifluoromethyl groups into organic molecules .
科学的研究の応用
Trifluoroacetaldehyde hydrate has a wide range of applications in scientific research:
作用機序
Target of Action
Trifluoroacetaldehyde hydrate, also known as 2,2,2-trifluoroethane-1,1-diol, is a fluorinated derivative of acetaldehyde . It is highly electrophilic and is used to introduce trifluoromethyl groups into organic compounds . The primary targets of this compound are therefore organic compounds that can undergo reactions with trifluoromethyl groups.
Mode of Action
The compound interacts with its targets through its electrophilic nature. It forms a hydrate upon contact with water, similar to other halogenated acetaldehydes . This hydrate is commonly used in the form of ethyl hemiacetal due to the high reactivity of the aldehyde, including its tendency to polymerize .
Biochemical Pathways
It is known that the compound is used to introduce trifluoromethyl groups into organic compounds . This suggests that it may play a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
Given its reactivity and tendency to form a hydrate upon contact with water , it can be inferred that these properties would significantly impact its bioavailability.
Result of Action
The primary result of the action of trifluoroacetaldehyde hydrate is the introduction of trifluoromethyl groups into organic compounds . This can lead to the formation of various organic compounds with potential applications in different fields, such as the synthesis of trifluoroethylamino derivatives via reductive amination reaction .
Action Environment
The action of trifluoroacetaldehyde hydrate can be influenced by various environmental factors. For instance, the compound forms a hydrate upon contact with water , suggesting that its action can be influenced by the presence of water. Additionally, the compound’s high reactivity, including its tendency to polymerize , suggests that factors such as temperature and pressure could also influence its action.
生化学分析
Biochemical Properties
Trifluoroacetaldehyde hydrate plays a significant role in biochemical reactions, particularly in the formation of trifluoroethylamino derivatives via reductive amination reactions . It interacts with various enzymes and proteins, including reductases and aminotransferases, facilitating the formation of N,O-acetal intermediates. These intermediates are subsequently reduced using agents such as sodium borohydride or 2-picoline borane complex . The interactions between trifluoroacetaldehyde hydrate and these biomolecules are crucial for the synthesis of various derivatives used in biochemical research.
Metabolic Pathways
Trifluoroacetaldehyde hydrate is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. For instance, trifluoroacetaldehyde hydrate can be metabolized by aldehyde dehydrogenases, resulting in the formation of trifluoroacetic acid and other metabolites . These metabolic pathways are critical for understanding the compound’s biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions: Trifluoroacetaldehyde hydrate can be synthesized through several methods. One common method involves the reduction of trifluoroacetic acid using lithium aluminium hydride in diethyl ether . Another method includes the cathodic reduction of bromotrifluoromethane in dimethylformamide with aluminium as the anode . Additionally, the vapor-phase oxidation of trifluoroethanol can also yield trifluoroacetaldehyde .
Industrial Production Methods: Industrial production of trifluoroacetaldehyde hydrate typically involves the continuous reaction of 1,1,1-trifluoroethane, oxygen, and nitrogen in the presence of a catalyst such as iron(III) oxide or copper(II) oxide on aluminum fluoride at elevated temperatures and pressures . The resulting product is then absorbed in water to form the hydrate.
化学反応の分析
Types of Reactions: Trifluoroacetaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trifluoroacetic acid.
Reduction: It can be reduced to form trifluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with trifluoroacetaldehyde hydrate under mild conditions.
Major Products Formed:
Oxidation: Trifluoroacetic acid.
Reduction: Trifluoroethanol.
Substitution: Trifluoroethylamino derivatives and other substituted products
類似化合物との比較
Trifluoroacetaldehyde hydrate is unique due to its high reactivity and ability to introduce trifluoromethyl groups into organic molecules. Similar compounds include:
Chloral (trichloroacetaldehyde): Similar in structure but contains chlorine atoms instead of fluorine.
Bromal (tribromoacetaldehyde): Contains bromine atoms instead of fluorine.
Iodal (triiodoacetaldehyde): Contains iodine atoms instead of fluorine.
These compounds share similar reactivity patterns but differ in their chemical properties and applications due to the different halogen atoms present.
特性
IUPAC Name |
2,2,2-trifluoroethane-1,1-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O2/c3-2(4,5)1(6)7/h1,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJWVEYTYIBXIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059964 | |
| Record name | 1,1-Ethanediol, 2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-53-4 | |
| Record name | 2,2,2-Trifluoro-1,1-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=421-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetaldehyde hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tfaih | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Ethanediol, 2,2,2-trifluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1-Ethanediol, 2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoroethanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trifluoroacetaldehyde hydrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG4394PJH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[2,2-dimethylpropanoyloxymethoxy-[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B1206344.png)

